Aminogenistein

Vue d'ensemble

Description

Aminogenistein, a derivative of genistein, is studied in various contexts due to its distinctive chemical and biological properties. Genistein, a well-known isoflavone, is often modified to enhance its properties, as seen in studies where amino and nitro groups are introduced to its structure to investigate antioxidant activities (Wang et al., 2019).

Synthesis Analysis

The synthesis of amino-acid derivatives like Aminogenistein often involves novel biophysical properties. For instance, pyrenylalanine and ferrocenylalkyl derivatives of amino acids have been synthesized for specific applications, such as studying peptide conformations or targeting cancerous cells (Zhilina et al., 2001).

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives, including Aminogenistein, is characterized by specific physical and chemical properties. The amino acids are ampholytes, having both acidic and basic properties, and their molecular structure significantly influences these properties (Larsen).

Chemical Reactions and Properties

Chemical properties of amino acids and their derivatives are diverse. They can display typical reactions of organic amines or carboxylic acids, and in some instances, reactions peculiar to themselves. The introduction of amino groups in compounds like genistein has shown to influence their antioxidant activities significantly (Wang et al., 2019).

Physical Properties Analysis

The physical properties of amino acids, and by extension, their derivatives like Aminogenistein, are well-documented. These include aspects like solubility, melting point, and hydrophobicity. Statistical analysis of these properties provides insight into their molecular behavior and interaction potentials (Kidera et al., 1985).

Chemical Properties Analysis

The chemical properties of amino acids are complex, given their role as protein constituents and their ampholytic nature. These properties are essential in understanding how modifications like those in Aminogenistein impact their biochemical and pharmacological profiles (Coutts).

Applications De Recherche Scientifique

Fluorescent Amino Acids in Chemical Biology : Fluorescent amino acids, including derivatives like Aminogenistein, play a crucial role in non-invasive studies within cells and organisms. They are used for labeling peptides and proteins for diverse applications (Cheng et al., 2020).

Sophoricoside Derivatives for Health Benefits : Aminomethylation of sophoricoside, related to Genistein, is an efficient method for synthesizing derivatives with potential health benefits (Bondarenko et al., 2012).

Stimulation of Protein Synthesis in Osteoblastic Cells : Genistein derivatives, like Aminogenistein, can stimulate protein synthesis in osteoblastic cells, suggesting potential applications in bone formation (Yamaguchi & Sugimoto, 2000).

Cancer Research and Therapeutics : Genistein has shown potential in cancer research for inducing apoptosis, cell cycle arrest, and anti-inflammatory effects, which can inform therapeutic strategies where Aminogenistein might be relevant (Tuli et al., 2019).

Non-Alcoholic Steatohepatitis (NASH) Treatment : Genistein administration has been found to improve liver function in NASH, indicating potential applications of Aminogenistein in preventing liver damage (Ji et al., 2011).

Genetic Information in Livestock Feeding : Research shows that genetic information, such as the amino acid sequence of genes, can enhance livestock feeding value, which might include the use of Aminogenistein (Lambert et al., 2006; 2008).

Insulin Resistance and Inflammatory State Improvement : Genistein supplementation can reduce insulin resistance and inflammation, suggesting that Aminogenistein could be explored for similar benefits (Amanat et al., 2017).

Reproductive Health Research : Genistein has effects on gonadotrophin-releasing hormone neurons, indicating potential research applications of Aminogenistein in reproductive health (Bhattarai et al., 2013).

Cardiovascular Disease Research : Studies on intracellular calcium and tyrosine phosphorylation in relation to cardiovascular diseases may benefit from the incorporation of Aminogenistein (Xie et al., 1998).

Propriétés

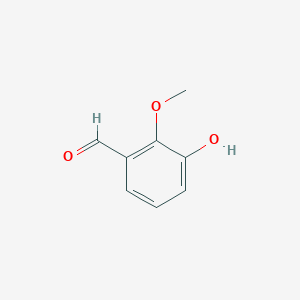

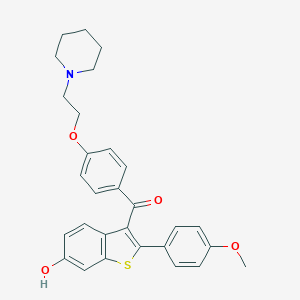

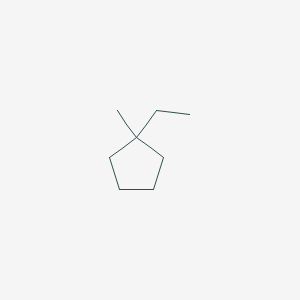

IUPAC Name |

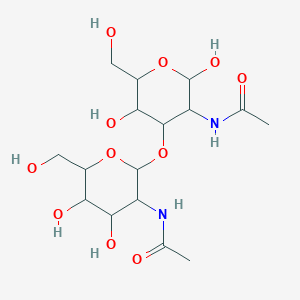

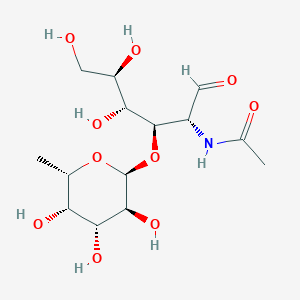

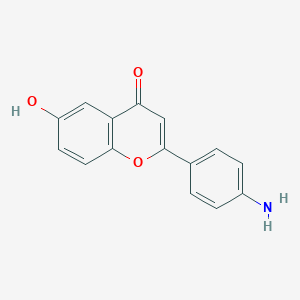

2-(4-aminophenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQRUOMICVULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157310 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminogenistein | |

CAS RN |

132018-32-7 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.